molecular formula C16H18N2OS B2910629 1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-93-6

1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2910629
CAS No.: 920158-93-6
M. Wt: 286.39
InChI Key: BHKLMSPPUOXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it an important subject of study for researchers.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or receptors in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory, antitumor, and antioxidant properties, among others. The compound has also been shown to have potential as a neuroprotective agent, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one in lab experiments is its unique chemical properties, which make it an ideal subject of study for researchers. However, the limitations of this compound include its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Other areas of research could include the development of new synthesis methods for the compound, as well as the exploration of its potential as a catalyst in organic chemistry reactions.
In conclusion, this compound is a complex chemical compound that has significant potential for use in scientific research. Its unique chemical properties, coupled with its range of potential applications, make it an important subject of study for researchers in various fields. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 4-methylbenzylamine with 2-thioxo-2,3,4,5,6,7,8,9-octahydroquinazoline-3-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified through a series of steps to obtain the final compound.

Scientific Research Applications

1-(4-methylbenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of various diseases.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(20)17-16(18)19/h6-9H,2-5,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKLMSPPUOXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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